Benzyl(1-methoxy-2-methylpropan-2-yl)amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-benzyl-1-methoxy-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,10-14-3)13-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMDLDGSAKAOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination via Catalytic Hydrogenation
- Procedure : This method involves the condensation of benzylamine with a suitable aldehyde or ketone containing the 1-methoxy-2-methylpropan-2-yl moiety, forming an imine intermediate which is subsequently reduced to the tertiary amine.
- Catalysts and Conditions : Iridium-based catalysts, such as Ir(III)-hydride complexes, have been shown to efficiently catalyze this transformation under mild conditions (e.g., 100 °C, inert atmosphere, methanol solvent) with bases like cesium carbonate to promote imine formation and reduction.
- Reaction Overview :
- Benzylamine + 1-methoxy-2-methylpropan-2-one (or analogous aldehyde) → imine intermediate
- Imine + catalytic hydrogen transfer → benzyl(1-methoxy-2-methylpropan-2-yl)amine
- Purification : Column chromatography using ethyl acetate/hexane mixtures is employed to isolate the pure tertiary amine product.
- Research Findings : Time-dependent NMR studies confirm the formation of imine intermediates and their subsequent reduction to the tertiary amine. The reaction shows high selectivity and yield when using methanol as solvent and under argon atmosphere, with catalyst loadings as low as 0.2 mol% and base at 20 mol%.
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl(1-methoxy-2-methylpropan-2-yl)amine has garnered attention in medicinal chemistry due to its potential as a building block for synthesizing pharmaceuticals. Its structural similarities to other bioactive compounds suggest possible applications in treating neurological disorders and cancer.
Case Studies
- Neurological Disorders : Research indicates that compounds with similar structures can exhibit neuroprotective effects. This compound may serve as a precursor in synthesizing derivatives that target specific neurological pathways.
- Cancer Treatment : The compound's ability to act as a nucleophile allows it to participate in various organic transformations, potentially leading to the development of anticancer agents. Its reactivity can be exploited to modify existing drugs or create novel compounds with enhanced efficacy.
Organic Synthesis
In organic synthesis, this compound acts as an intermediate in the preparation of more complex molecules. Its nucleophilic nature makes it valuable for:
- Alkylation Reactions : The amine group can undergo alkylation, facilitating the formation of more complex amines.
- Formation of Heterocycles : The compound can be utilized in synthesizing heterocyclic compounds, which are crucial in drug discovery.
Synthetic Pathways
Several synthetic pathways can be employed to produce this compound. These include:
- N-Alkylation of Amines : Using benzyl bromide and 1-methoxy-2-methylpropan-2-amines.
- Reductive Amination : Involving the reaction of aldehydes or ketones with amines in the presence of reducing agents.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Benzyl-N-methylamine | Contains a methyl group on nitrogen | Often used in drug synthesis; less sterically hindered |
| Benzylamine | Simple benzene ring attached to amine | Lacks additional functional groups; more reactive |
| N-Benzyl-2-methylpropan-1-amine | Similar branched structure | More straightforward synthesis; fewer functional groups |
| Benzyl(4-methoxyphenyl)amine | Contains a methoxy group on phenol | Exhibits different biological activity profiles |
This compound stands out due to its branched alkane structure combined with a methoxy group, influencing its solubility and reactivity compared to simpler benzylamines .
Mechanism of Action
The mechanism of action of Benzyl(1-methoxy-2-methylpropan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Spectroscopic Differences :
- NMR: For N-(Benzyloxycarbonyl)-3-amino-2-methylpropanol-1, a related aliphatic amine, $^1$H NMR signals include δ 7.29–7.39 (benzyl aromatic protons) and δ 3.55–3.24 (methoxy and methylene protons) . Aromatic analogues like Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine would show distinct aromatic proton shifts (e.g., δ 6.5–7.5) .
Biological Activity
Chemical Structure and Properties
Benzyl(1-methoxy-2-methylpropan-2-yl)amine has the molecular formula C${12}$H${17}$NO. The presence of the methoxy group (-OCH$_{3}$) and the tertiary amine functional group contribute to its unique chemical behavior and potential biological interactions. The compound's structure allows it to participate in various organic transformations due to the nucleophilic nature of the amine group, acting as a Lewis base in synthetic reactions.
| Property | Details |
|---|---|
| Molecular Formula | C${12}$H${17}$NO |
| Functional Groups | Methoxy (-OCH$_{3}$), Amine (-NH) |
| Structural Characteristics | Branched alkane with a benzyl moiety |
As of now, there is no detailed information available on the specific mechanism of action for this compound in biological systems. The lack of data suggests that further research is necessary to elucidate how this compound interacts at the molecular level within biological contexts.
Related Compounds and Biological Activity
While direct studies on this compound are scarce, insights can be drawn from related compounds that exhibit similar structural features. For example:
- Benzamides : Research on benzamides indicates that modifications in the structure can significantly impact their neuroleptic activity. One study found that N-benzyl derivatives showed enhanced activity compared to their simpler counterparts .
- Methoxy-substituted Compounds : Compounds bearing methoxy groups often demonstrate varied biological activities, including antiproliferative effects against cancer cell lines. For instance, methoxy-substituted benzimidazole carboxamides exhibited strong antiproliferative activity in vitro .
Case Study 1: Neuroleptic Activity
A study synthesized a series of benzamides and evaluated their effects on apomorphine-induced stereotyped behavior in rats. The introduction of a benzyl group significantly enhanced the activity of these compounds compared to simpler structures . This suggests that similar structural modifications in this compound could yield interesting biological effects.
Case Study 2: Antiproliferative Activity
Research on methoxy-substituted derivatives highlighted their strong antiproliferative properties against various cancer cell lines. Compounds with selective activity showed IC$_{50}$ values ranging from 1.2 to 5.3 μM, indicating significant potential for therapeutic applications . Although direct studies on this compound are lacking, its structural similarity suggests it may also possess such properties.
Q & A
Q. What are the recommended methods for synthesizing Benzyl(1-methoxy-2-methylpropan-2-yl)amine in laboratory settings?
The synthesis typically involves palladium-catalyzed reactions with allyl amines. A multistep procedure includes:
- Cleaving sulfinamide intermediates using HCl in Et₂O/MeOH .
- Free amine isolation via CH₂Cl₂ extraction and KOH washing .
- Direct use of crude amine in subsequent steps without purification to avoid degradation .
Optimal conditions involve Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) to enhance yield and selectivity.
Q. How can computational methods predict the electronic structure of this compound?
Density-functional theory (DFT) with hybrid functionals like B3LYP is recommended. Key steps include:
Q. What analytical techniques confirm the compound’s purity and structure?
Q. What safety protocols are recommended when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
- Ventilation : Perform reactions in fume hoods to mitigate irritant (Xi) hazards .
- Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can discrepancies between experimental and computational data on molecular geometry be resolved?
Q. What strategies elucidate reaction mechanisms involving this amine in catalytic systems?
- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in Ir-catalyzed pathways .
- DFT Mechanistic Studies : Map energy profiles for intermediates (e.g., benzyl alcohol to benzyl amine) .
- In Situ Spectroscopy : Monitor reaction progress via FTIR or Raman .
Q. How is tautomerism or isomerism addressed in structural analysis?
Q. What challenges arise in detecting trace impurities or degradation products?
Q. How is crystallographic data analyzed to resolve π-π interactions or packing motifs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
